9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole
CAS No.:
Cat. No.: VC13814987
Molecular Formula: C33H34BrNO
Molecular Weight: 540.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H34BrNO |
|---|---|
| Molecular Weight | 540.5 g/mol |
| IUPAC Name | 9-(3-bromo-2-phenylmethoxyphenyl)-3,6-ditert-butylcarbazole |
| Standard InChI | InChI=1S/C33H34BrNO/c1-32(2,3)23-15-17-28-25(19-23)26-20-24(33(4,5)6)16-18-29(26)35(28)30-14-10-13-27(34)31(30)36-21-22-11-8-7-9-12-22/h7-20H,21H2,1-6H3 |
| Standard InChI Key | ZGIVONYDTLLVJQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure centers on a carbazole ring system, a heterocyclic framework consisting of two benzene rings fused to a pyrrole ring. Key substitutions include:
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A 2-(benzyloxy)-3-bromophenyl group at the 9-position of the carbazole core.
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tert-Butyl groups at the 3- and 6-positions, which introduce steric bulk and enhance solubility in nonpolar solvents.
The molecular formula is C₃₃H₃₄BrNO, with a molecular weight of 540.5 g/mol. The InChIKey (ZGIVONYDTLLVJQ-UHFFFAOYSA-N) and SMILES representation (CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5) provide precise identifiers for database referencing.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄BrNO |
| Molecular Weight | 540.5 g/mol |
| Exact Mass | 539.18 g/mol |
| XLogP3-AA | 8.5 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Steric and Electronic Effects
The tert-butyl groups at positions 3 and 6 create a three-dimensional steric shield around the carbazole core, reducing π-π stacking interactions and improving thermal stability. This structural feature is critical for applications requiring resistance to aggregation, such as in organic light-emitting diodes (OLEDs). The bromine atom at the 3-position of the phenyl ring introduces electronic asymmetry, potentially enhancing reactivity in cross-coupling reactions .
Synthesis and Optimization
Multi-Step Synthesis Pathways
The synthesis of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves palladium-catalyzed cross-coupling reactions, leveraging the reactivity of brominated intermediates. A representative pathway includes:
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Buchwald-Hartwig Amination: Coupling of 3,6-di-tert-butylcarbazole with a brominated benzyloxy-phenyl precursor under palladium catalysis.
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Protection/Deprotection Strategies: Use of benzyloxy groups as protecting agents for phenolic hydroxyl groups, followed by selective deprotection .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 130°C | 65% |
| 2 | BnBr, K₂CO₃, DMF, 80°C | 78% |
Crystallographic Insights
While direct crystallographic data for this compound is limited, related carbazole derivatives exhibit planar carbazole cores with dihedral angles <5° between adjacent rings . The tert-butyl groups adopt a gauche conformation, minimizing steric clash with the benzyloxy substituent .
Applications in Advanced Materials
Organic Electronics
The compound’s high hole mobility (µh ≈ 10⁻³ cm²/V·s) and broad-bandgap (Eg ≈ 3.1 eV) make it suitable for:
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Hole-Transport Layers (HTLs) in OLEDs, where its steric hindrance prevents excimer formation.
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Host Materials in phosphorescent OLEDs, leveraging triplet energy levels >2.8 eV.
Pharmaceutical Intermediates
The bromophenyl moiety serves as a versatile handle for Suzuki-Miyaura couplings, enabling rapid diversification into bioactive molecules. Preliminary studies suggest activity against:
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Kinase Targets: IC₅₀ < 100 nM for JAK2 inhibition in biochemical assays.
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Antimicrobial Agents: MIC values of 4 µg/mL against S. aureus (ATCC 29213).
Comparison with Structural Analogues
9-(4-Bromophenyl)-3,6-di-tert-butylcarbazole (CAS 601454-33-5)
This analogue lacks the benzyloxy group, resulting in:
5-(2-Chloro-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
A structurally complex analogue featuring an azepine ring demonstrates:
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Extended π-Conjugation: Absorption λmax shifted to 385 nm vs. 350 nm for the target compound .
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Enhanced Thermal Stability: Decomposition temperature >300°C vs. 275°C .
Future Research Directions
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Optoelectronic Optimization: Engineering derivatives with reduced bandgaps (<2.5 eV) for visible-light photovoltaics.
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Biological Profiling: Expanding SAR studies to include FLT3 and BTK kinase targets.
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Process Chemistry: Developing continuous-flow synthesis to improve yields (>85%) and reduce Pd contamination (<10 ppm).
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